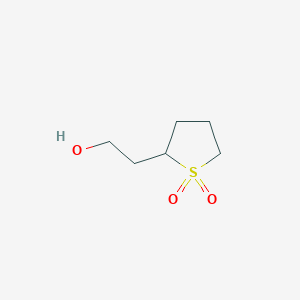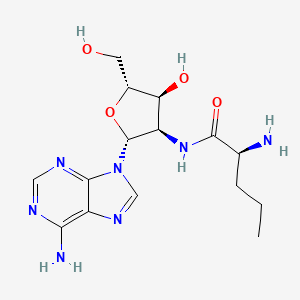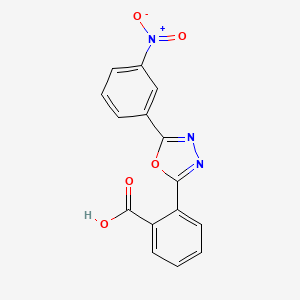
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-nitrobenzohydrazide with 2-carboxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: 2-(5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Coupling: Biaryl derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Similar structure but with a different position of the nitro group on the phenyl ring.
2-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
2-(5-(3-Nitrophenyl)-1,2,4-oxadiazol-2-yl)benzoic acid: Contains a different isomer of the oxadiazole ring.
Uniqueness
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the specific arrangement of the nitrophenyl and benzoic acid moieties around the 1,3,4-oxadiazole ring. This specific structure imparts unique chemical and physical properties, such as fluorescence and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
56894-38-3 |
|---|---|
Fórmula molecular |
C15H9N3O5 |
Peso molecular |
311.25 g/mol |
Nombre IUPAC |
2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-15(20)12-7-2-1-6-11(12)14-17-16-13(23-14)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,19,20) |
Clave InChI |
PUXYBFOEDKDTGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
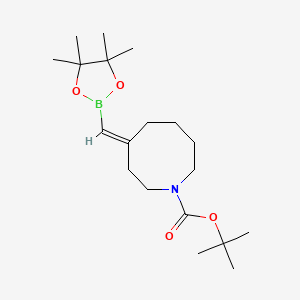
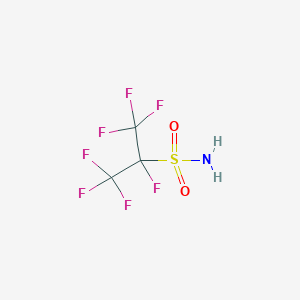
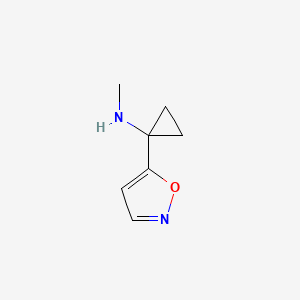
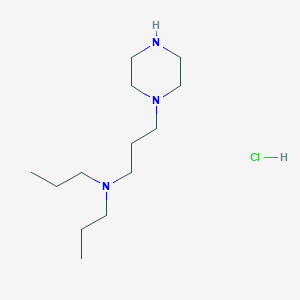
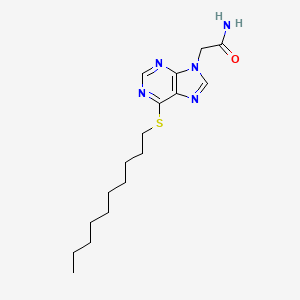


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

